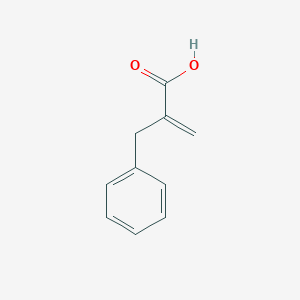

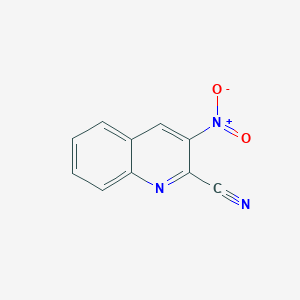

1-丁基-6-氧代-1,6-二氢吡哒嗪-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and related compounds often involves the condensation of β-keto acids or their derivatives with hydrazines. For example, the synthesis of similar compounds involves refluxing β-benzoylpropionic acid with carbohydrazide in the presence of sodium acetate in absolute ethanol, showcasing a common strategy for synthesizing dihydropyridazine derivatives through condensation reactions under specific conditions (Mishra et al., 2010).

Molecular Structure Analysis

The molecular structure of dihydropyridazine derivatives is characterized by spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These analytical methods provide detailed insights into the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the compound. The establishment of the structure through these techniques is crucial for understanding the compound's reactivity and properties (Mishra et al., 2010).

Chemical Reactions and Properties

Dihydropyridazine compounds undergo various chemical reactions, including cycloadditions, condensations, and transformations leading to diverse derivatives with potential biological activities. Their reactivity is often explored to synthesize novel compounds with antibacterial properties or to serve as intermediates in the synthesis of more complex molecules. For instance, derivatives of dihydropyridazine have shown interesting antibacterial activity against both gram-positive and gram-negative organisms, highlighting the chemical versatility of this class (Nagawade et al., 2005).

科学研究应用

生物质衍生的乙酰丙酸在药物合成中的应用

乙酰丙酸 (LEV) 是一种生物质衍生的化合物,由于其羰基和羧基官能团,可作为药物合成中的多功能化学前体。它直接用于合成药物和用于药物合成的相关衍生物,例如酰胺化后的紫杉醇 (PTX)-LEV 和聚合物桦木酸 (BA)-LEV。LEV 衍生物可以用作药物中间体的连接基团或修饰化学试剂,促进药物活性官能团的合成并降低合成成本 (Zhang 等,2021)。

天然新酸和烷烃在生物活性中的作用

超过 260 种天然存在的脂肪酸和新烷烃及其衍生物表现出各种生物活性。这些从不同生物来源分离出的化合物显示出作为抗氧化剂的潜力,并具有抗癌、抗菌和抗细菌的特性。某些具有叔丁基基团的合成化合物也表现出很高的生物活性。新脂肪酸衍生物在化妆品、农学和制药工业中得到应用,展示了结构衍生物在增强生物活性方面的潜力 (Dembitsky,2006)。

恶二唑衍生物在金属离子传感中的应用

恶二唑骨架,特别是 1,3,4-恶二唑衍生物,因其在药理学、聚合物和有机电子学中的广泛应用而著称。这些化合物由于其高光致发光量子产率、热稳定性和化学稳定性以及潜在的配位位点,是开发化学传感器的有价值的构建模块。它们已被探索用于选择性金属离子传感,突出了它们在环境监测和分析化学中的实用性 (Sharma 等,2022)。

属性

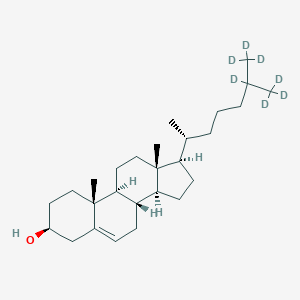

IUPAC Name |

1-butyl-6-oxopyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-3-6-11-8(12)5-4-7(10-11)9(13)14/h4-5H,2-3,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYLRCBYUYKMLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C=CC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365730 |

Source

|

| Record name | 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

CAS RN |

103854-71-3 |

Source

|

| Record name | 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)

![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)